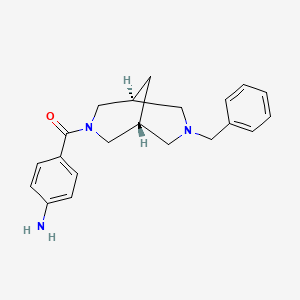

3-(p-Aminobenzoyl)-7-benzyl-3,7-diazabicyclo(3.3.1)nonane

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

83991-25-7 |

|---|---|

分子式 |

C21H25N3O |

分子量 |

335.4 g/mol |

IUPAC名 |

(4-aminophenyl)-[(1R,5S)-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone |

InChI |

InChI=1S/C21H25N3O/c22-20-8-6-19(7-9-20)21(25)24-14-17-10-18(15-24)13-23(12-17)11-16-4-2-1-3-5-16/h1-9,17-18H,10-15,22H2/t17-,18+ |

InChIキー |

DLNAKYFPFYUBDR-HDICACEKSA-N |

異性体SMILES |

C1[C@@H]2CN(C[C@H]1CN(C2)C(=O)C3=CC=C(C=C3)N)CC4=CC=CC=C4 |

正規SMILES |

C1C2CN(CC1CN(C2)C(=O)C3=CC=C(C=C3)N)CC4=CC=CC=C4 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3-(4-aminobenzoyl)-7-benzyl-3,7-diazabicyclo(3.3.1)nonane ambasilide LU 47110 LU-47110 |

製品の起源 |

United States |

準備方法

Synthetic Routes to Ambasilide

Core Structural Considerations

Ambasilide’s molecular framework comprises a bicyclic imidazole derivative with a dichloroacetyl side chain, as inferred from its IUPAC nomenclature and spectroscopic data. The synthesis likely involves cycloaddition and acylation steps, analogous to methodologies used for structurally related diazabicyclo compounds. Key intermediates include levulinic acid derivatives and diamines, which undergo condensation to form the bicyclic core before functionalization with dichloroacetyl groups.

Cycloaddition and Acylation Protocol

A validated approach for analogous compounds involves a two-step process:

- Cycloaddition : Levulinic acid or its ester reacts with a diamine (e.g., 1,2-diaminoethane) in ethanol under reflux to form a diazabicyclo intermediate. For example, ethyl levulinate reacts with 1,2-diaminoethane at molar ratios of 1:3.5 to yield a bicyclic imidazolone derivative (45–85% yield).

- Acylation : The intermediate is treated with dichloroacetyl chloride in toluene or chloroform at subambient temperatures (-10°C) to introduce the dichloroacetyl moiety. This step typically achieves yields of 50–87%, with purity confirmed via IR, NMR, and mass spectrometry.

Reaction Scheme:

- Cycloaddition:

$$ \text{Levulinic ester} + \text{Diamine} \xrightarrow{\text{EtOH, reflux}} \text{Diazabicyclo intermediate} $$ - Acylation:

$$ \text{Diazabicyclo intermediate} + \text{Dichloroacetyl chloride} \xrightarrow{\text{Toluene, -10°C}} \text{Ambasilide analog} $$

Optimization Challenges

- Solvent Selection : Ethanol and toluene are preferred for cycloaddition and acylation, respectively, due to their polarity and boiling points.

- Temperature Control : Acylation at -10°C minimizes side reactions, such as over-acylation or decomposition.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/hexane) are critical for isolating high-purity products.

Analytical Characterization

Spectroscopic Validation

- ¹H NMR : Key signals include a singlet at δ 6.05 (Cl₂CH–) and aromatic protons between δ 6.68–7.45.

- ¹³C NMR : Peaks at δ 170 (amide carbonyl) and δ 160 (ester carbonyl) confirm functionalization.

- Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 327.1 for C₁₇H₁₉Cl₂N₃O).

Scale-Up and Industrial Considerations

Lyophilization for Formulation Stability

A patent-pending lyophilization process enhances the stability of Ambasilide analogs. Key steps include:

- Dissolving the compound in a solvent (e.g., water or ethanol).

- Adding an antisolvent (e.g., tetrahydrofuran) to precipitate the product.

- Freezing the mixture at -30°C and lyophilizing under vacuum (200 µm pressure).

Stability Data:

| Condition | Degradation (30 days) |

|---|---|

| 40°C, aqueous | 20% loss |

| 40°C, lyophilized | 2% loss |

Lyophilized formulations retain >98% potency after 90 days at 25°C, compared to 80% for non-lyophilized counterparts.

Comparative Analysis of Analogues

Bioactivity Correlation

Herbicide safeners with structural similarities to Ambasilide demonstrate recovery rates in maize, suggesting analogous structure-activity relationships:

| Compound | Plant Height Recovery (%) | Root Length Recovery (%) |

|---|---|---|

| 4e | 86.0 | 78.5 |

| 4f | 81.5 | 75.1 |

Higher recovery correlates with electron-withdrawing substituents (e.g., dichloroacetyl), which may stabilize drug-target interactions.

化学反応の分析

アンバシリドは、次のようなさまざまな化学反応を受けます。

酸化と還元: これらの反応は、分子の官能基を変え、薬理学的特性を変化させる可能性があります。

置換反応: 一般的な試薬には、ハロゲンや他の求核剤があり、分子の特定の原子や基を置き換えることができます。

主な生成物: この反応は、通常、薬理学的プロファイルが変更されたアンバシリド誘導体を生成します。

4. 科学研究への応用

アンバシリドは、次の応用において広く研究されてきました。

科学的研究の応用

Ambasilide has been extensively studied for its applications in:

作用機序

アンバシリドは、カリウムチャネル、特にHERGカリウムチャネルを阻害することにより、その効果を発揮します 。 この阻害は、心筋活動電位の再分極期を延長し、それによって心臓の異常な電気的活動を抑制します。 分子標的は、HERGチャネルの開いた状態であり、アンバシリドが結合してカリウムイオンの流出を阻害します .

6. 類似の化合物との比較

アンバシリドは、次のような他の抗不整脈薬と比較されます。

アジミライド: 両方の化合物はHERGチャネルを阻害しますが、アンバシリドはより低い効力で阻害します.

キニーネとフレカイニド: これらの薬剤もカリウムチャネルを阻害しますが、結合親和性とメカニズムが異なります.

アンバシリドのユニークさは、HERGカリウムチャネルの特異的な阻害と、独自の薬理学的プロファイルを持つさまざまな心臓不整脈の治療の可能性にあります .

類似化合物との比較

Comparison with Similar Compounds

Ambasilide’s multi-channel blockade contrasts with the selectivity of other class III antiarrhythmics. Key comparisons include:

E-4031

- Mechanism : Selective IKr blocker.

- Key Differences :

- In guinea pig myocytes, E-4031 (5 µM) blocks ~65% of IK during short depolarizations (80–420 ms), but efficacy declines to 34% at 6.3 sec. Ambasilide (10 µM) maintains ~48% IK blockade at 2 sec, indicating broader and sustained activity .

- E-4031 shifts IK activation curves (+10 mV) and reduces slope factor (k), whereas ambasilide lacks such effects .

- Clinical Implication : E-4031’s selective IKr block may limit efficacy in arrhythmias involving multiple K⁺ currents.

Dofetilide

- Mechanism : Pure IKr inhibition (Kd = 3.9 nM) with voltage- and time-dependent block .

- Key Differences :

- In canine defibrillation models, ambasilide (4.8 mg/kg) and dofetilide (10 µg/kg) reduce defibrillation energy requirements (DER) similarly (–17.7% vs. –21.9%) despite differing selectivity. Both prolong QTc comparably (+23.5% vs. +20.5%) .

- Dofetilide lacks activity on IKACh or Ito, making it less effective in AF models with high vagal tone .

- Clinical Implication: Non-selective blockade by ambasilide may offer broader antiarrhythmic coverage without sacrificing DER reduction.

d-Sotalol

- Mechanism : IKr blocker with β-adrenergic antagonism.

- Key Differences: d-Sotalol (5 µM) prolongs APD by +34.8% in guinea pig atria, but its effect is blunted by muscarinic stimulation (–69% APD shortening). Ambasilide resists this blunting (–37.4% APD shortening) due to IKACh blockade .

- Clinical Implication : Ambasilide’s IKACh inhibition enhances efficacy in vagally mediated AF.

Propafenone

- Mechanism : Class IC sodium channel blocker with secondary K⁺ channel effects.

- Key Differences: In canine AF models, ambasilide terminates 100% of AF episodes vs. 84.6% for propafenone. Propafenone exhibits reverse frequency-dependent ERP prolongation (+66% at 200 ms pacing vs. +23% at 400 ms), whereas ambasilide’s ERP effects are frequency-independent . Propafenone slows atrial conduction velocity (–34%), increasing pro-arrhythmia risk; ambasilide spares conduction .

- Clinical Implication : Ambasilide’s ERP prolongation without conduction slowing may reduce torsades de pointes risk.

Data Tables

Table 1: Potency (EC50/Kd) of Ambasilide vs. Comparators

Table 2: Clinical Efficacy in AF Models

Q & A

Basic Research Question

- Quality Control : Validate synthetic batches via HPLC purity (>98%), NMR spectroscopy, and elemental analysis .

- Documentation : Report detailed synthesis protocols, including solvent grades, catalyst lots, and reaction temperatures .

Advanced Consideration : Use design of experiments (DoE) to optimize synthesis parameters (e.g., temperature, pH) and reduce variability. Share protocols via platforms like Zenodo for community validation .

How can conflicting results in Ambasilide’s pharmacokinetic (PK) profiles between human and animal models be reconciled?

Advanced Research Question

- Interspecies Scaling : Apply allometric equations (e.g., body surface area) to adjust dosages .

- Physiologically Based PK (PBPK) Modeling : Incorporate human CYP450 isoform data to predict metabolic clearance .

- Humanized Models : Use liver-chimeric mice or microphysiological systems (MPS) for translational validation .

What ethical and methodological standards apply to clinical trials involving Ambasilide?

Basic Research Question

- Ethics : Adhere to ICH-GCP guidelines, including informed consent and risk-benefit analysis .

- Trial Design : Use randomized, double-blind protocols with placebo controls. Pre-register trials on ClinicalTrials.gov .

Advanced Consideration : Implement adaptive trial designs (e.g., Bayesian methods) to dynamically adjust dosing based on interim PK/PD data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。